molecular formula C12H12O2 B1427130 Spiro[chroman-2,1'-cyclobutan]-4-one CAS No. 934554-40-2

Spiro[chroman-2,1'-cyclobutan]-4-one

Cat. No. B1427130
M. Wt: 188.22 g/mol
InChI Key: VAHPFHDJAVFATB-UHFFFAOYSA-N
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Description

Spiro[chroman-2,1’-cyclobutan]-4-one is a fascinating chemical compound with diverse applications in scientific research. It is a heterobicyclic compound and acts as a building block in medicinal chemistry for isolation, designing, and synthesis of novel lead compounds .


Synthesis Analysis

The synthesis of spiro compounds has been a topic of interest in recent years. For instance, a formal asymmetric (4+2) cycloaddition of 3-methylene isoindolinone and in situ-generated ortho-quinone methide substrates has been disclosed . This reaction exhibited a broad substrate scope with various substituted cyclic enamides and ortho-hydroxybenzyl alcohol derivatives to construct a series of spiro chroman-isoindolinones .


Molecular Structure Analysis

The structure of Spiro[chroman-2,1’-cyclobutan]-4-one is unique and offers potential for developing novel drugs and materials. It is a fusion of a benzene nucleus with dihydropyran . The absence of a double bond between C-2 and C-3 in chromanone shows a minor difference from chromone but exhibits significant variations in biological activities .


Chemical Reactions Analysis

The field of dearomatization of aromatic compounds for the construction of spirocycle compounds has been developed rapidly over the last two decades . It provides an alternative synthetic method without using extra stoichiometric amounts of chemical oxidants or reductants .


Physical And Chemical Properties Analysis

Spiro[chroman-2,1’-cyclobutan]-4-one has a molecular weight of 188.22 . The compound is a liquid at room temperature .

Scientific Research Applications

  • Medicinal Chemistry Research : Spiro[chromane-2,4'-piperidine]-4(3H)-one, a compound structurally related to Spiro[chroman-2,1'-cyclobutan]-4-one, is a significant pharmacophore. It is a structural component in numerous drugs, drug candidates, and biochemical reagents. Recent syntheses of compounds derived from this pharmacophore have shown impressive progress, highlighting its potential in developing new biologically active substances (Ghatpande et al., 2020).

  • Synthetic Chemistry : A novel method for synthesizing functionalized spiro[4.5]decanes, including spiro[4.5]cyclohexadienones, has been developed. This approach involves oxidative dearomatization-induced ring expansion of cyclobutanes, showcasing the utility of Spiro[chroman-2,1'-cyclobutan]-4-one in creating valuable scaffolds for further chemical development (Tang et al., 2022).

  • Organic Synthesis : The synthesis of spiro[cyclobuta[a]indene-7,1'-cyclobutane] derivatives from cyclobutanols has been achieved through a one-pot [3 + 2] spiroannulation process. This method allows for the facile creation of a variety of these derivatives under mild conditions (An et al., 2020).

  • Kinetic Studies : The kinetics of synthesizing spiro[cyclobutane-1,2'-indene]-1',3'-dione were explored using spirolation of indene-1,3-dione with 1,3-dibromo propane. This study utilized a multi-site phase-transfer catalyst and ultrasonic assistance, demonstrating the intricate chemical processes involved in producing Spiro[chroman-2,1'-cyclobutan]-4-one related compounds (Sathiyaraj & Venkatesh, 2019).

  • Chemical Reactions and Properties : Research into the synthesis and reactions of spiro[2H-chromen-2,1′-cycloalkanes] has been conducted, shedding light on the chemistry of chromens and their reactions with halogens. This study provides insights into the chemical behavior and potential applications of spiro compounds related to Spiro[chroman-2,1'-cyclobutan]-4-one (Brogden & Hepworth, 1983).

Safety And Hazards

The safety information available indicates that Spiro[chroman-2,1’-cyclobutan]-4-one has some hazards associated with it. The hazard statements include H302, H315, H319, and H335 . Precautionary measures should be taken while handling this compound .

Future Directions

Spiro[chroman-2,1’-cyclobutan]-4-one is a promising area of study for researchers worldwide due to its unique structure and potential for developing novel drugs and materials. More studies are required to provide the most effective and cost-effective methods to synthesize novel chromanone analogs .

properties

IUPAC Name

spiro[3H-chromene-2,1'-cyclobutane]-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O2/c13-10-8-12(6-3-7-12)14-11-5-2-1-4-9(10)11/h1-2,4-5H,3,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAHPFHDJAVFATB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CC(=O)C3=CC=CC=C3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Spiro[chroman-2,1'-cyclobutan]-4-one

CAS RN

934554-40-2
Record name 3,4-dihydrospiro[1-benzopyran-2,1'-cyclobutane]-4-one
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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